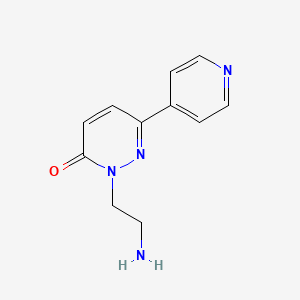

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUFMSHTGYERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 216.24 g/mol

- CAS Number : 1283108-23-5

- Chemical Structure : The compound features a pyridazine core substituted with a pyridine group and an aminoethyl side chain, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyridazine derivatives can interact with tubulin, inhibiting microtubule assembly, which is crucial for cancer cell proliferation and survival. This mechanism leads to increased apoptosis in tumor cells, highlighting its potential as an anticancer agent .

- Microtubule Disruption : The compound's ability to bind to tubulin and disrupt microtubule dynamics is a key mechanism underlying its anticancer effects.

- Induction of Apoptosis : By interfering with the normal function of microtubules, the compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability.

- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can effectively reduce the proliferation of various cancer cell lines .

Study 1: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values lower than those observed for standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.5 |

| MCF7 (Breast) | 12.3 |

| A549 (Lung) | 18.7 |

Study 2: In Vivo Efficacy

In murine models, the administration of this compound resulted in significant tumor reduction compared to control groups. Mice treated with varying doses showed improved survival rates and reduced tumor sizes, suggesting promising therapeutic potential.

Pharmacological Applications

Beyond its anticancer properties, this compound may also have applications in treating other diseases characterized by abnormal cell proliferation or inflammation. Its structural similarity to other biologically active compounds suggests it could be explored for additional pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl in 6-chloro-4-methylpyridazinone ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., 4-methoxyphenyl in ) improve solubility in polar solvents due to increased polarity.

Solubility Trends: The 6-phenyl analog exhibits moderate solubility in ethanol and DMSO , whereas the pyridin-4-yl group in the target compound may further enhance solubility in aqueous media due to its hydrogen-bonding capacity.

Synthetic Accessibility: Alkylation methods (e.g., using halides and K₂CO₃ in acetone ) are common for introducing substituents at position 2. The target compound’s aminoethyl group could be synthesized via similar strategies.

Pharmacological Potential: The hydrochloride salt form of the 4-methoxyphenyl analog highlights the importance of salt formation for improving bioavailability, a strategy applicable to the target compound.

Industrial and Research Relevance

- Scalability: Compounds like 6-chloro-4-methylpyridazinone are produced in multi-kilogram batches , suggesting that the target compound could be similarly scaled with optimized synthetic protocols.

- Diverse Applications: Pyridazinones are explored as kinase inhibitors, antimicrobial agents, and ligands in coordination chemistry. The aminoethyl group in the target compound positions it for use in drug discovery or catalysis.

Preparation Methods

Hydrazine-Based Pyridazinone Synthesis and Functionalization

A prominent method for preparing pyridazinone derivatives involves reacting fluorinated pyridine precursors with hydrazine monohydrate followed by catalytic hydrogenation, as detailed in a patent describing preparation of 2-aminopyridine derivatives which share structural similarity with pyridazinone compounds.

Step (i): Hydrazine Substitution

3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine monohydrate (3–15 equivalents, preferably 3–8 equivalents) in a C1–C4 alkyl alcohol solvent (e.g., methanol or ethanol) at 30–100 °C for 2–8 hours. This yields 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates.Step (ii): Catalytic Reduction

The hydrazino intermediate is reduced using hydrogen gas in the presence of Raney nickel catalyst (5–12 equivalents) at 15–25 °C for 10–24 hours to afford the 2-amino substituted pyridine derivative.Dehydrazination and Repetition

For more complex substitution patterns, dehydrazination with aqueous copper sulfate in acetic acid is employed to remove hydrazino groups, followed by repeated hydrazine substitution and reduction steps to achieve desired substitution.

This method is notable for its mild reaction conditions and high purity of products, making it suitable for preparing aminopyridine and related heterocyclic compounds.

Pyridazinone Derivatives as PDE4 Inhibitors

A patent on pyridazin-3(2H)-one derivatives describes preparation methods involving acetylation, amination, and substitution on the pyridazinone ring, which can be adapted for the synthesis of this compound by appropriate choice of substituents.

- The pyridazinone core is functionalized at the 2- and 6-positions with ethyl and pyridinyl groups, respectively.

- Aminoethyl substitution can be introduced via nucleophilic substitution or reductive amination on suitable precursors.

- The synthetic routes often involve multi-step reactions starting from phenylpyridazinones or related intermediates, using standard organic transformations.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- Mild Reaction Conditions: The hydrazine substitution and catalytic hydrogenation steps proceed under relatively mild temperatures and pressures, which preserves functional group integrity and improves product purity.

- Catalyst Selection: Raney nickel is effective for hydrogenation of hydrazino intermediates, while copper sulfate in acetic acid is useful for selective dehydrazination.

- Solvent Effects: Use of low molecular weight alcohols (methanol, ethanol) as solvents facilitates solubility and reaction kinetics.

- One-Pot Methodologies: Emerging catalytic systems employing natural product-based catalysts (betaine) and guanidine carbonate enable streamlined synthesis with reduced steps and waste.

- Adaptability: The described methods are adaptable for the introduction of various substituents on the pyridazinone core, including the aminoethyl group, by choosing appropriate starting materials and reaction conditions.

The preparation of This compound is best approached through hydrazine-mediated substitution of fluoropyridine derivatives followed by catalytic hydrogenation under mild conditions, as established in patented methods for 2-aminopyridine derivatives. Functionalization of the pyridazinone core and introduction of the aminoethyl side chain can be achieved via nucleophilic substitution or reductive amination on suitably prepared intermediates. Recent advances in catalytic one-pot syntheses provide promising avenues for more efficient production. The choice of catalysts, solvents, and reaction parameters critically influences the yield and purity of the final compound.

Q & A

Q. What are the standard synthetic routes for 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyridazine precursors with substituted amines. For example, a common approach uses ethanol as a solvent and sodium ethoxide as a base to facilitate nucleophilic addition-elimination mechanisms . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Transition-metal catalysts (e.g., palladium) for coupling reactions.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.

Yield improvements are achieved by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the pyridazine ring and aminoethyl substituent.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing (e.g., disorder in aromatic rings, as seen in related pyridazinones) .

- Infrared (IR) Spectroscopy : Validates functional groups like C=O (1650–1750 cm) and NH (3300–3500 cm).

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict thermodynamic stability and reaction pathways. For example:

- Transition-state analysis : Identifies energy barriers for substituent modifications.

- Docking studies : Screens derivatives for binding affinity to biological targets (e.g., enzymes).

Computational tools like ICReDD’s reaction path search methods integrate experimental data to prioritize synthetic routes, reducing trial-and-error approaches .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Validate EC/IC values across multiple replicates.

- Meta-analysis : Statistically compare datasets to identify confounding variables (e.g., solvent effects, purity).

Contradictions often arise from variations in experimental protocols, which can be mitigated through collaborative reproducibility studies .

Q. How do substituents on the pyridazine ring influence the compound’s pharmacokinetic properties, and what experimental approaches can validate these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 6) and assess:

- Lipophilicity : LogP measurements via HPLC.

- Metabolic stability : Liver microsome assays.

- In vitro ADME : Caco-2 cell permeability and cytochrome P450 inhibition assays.

- Molecular dynamics simulations : Model interactions with blood plasma proteins (e.g., albumin) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d vs. CDCl) are consistent, as polarity affects chemical shifts.

- Dynamic effects : Variable-temperature NMR resolves tautomeric equilibria (e.g., keto-enol forms).

- Crystallographic validation : Compare experimental X-ray structures with computational geometry optimizations .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing the synthesis and biological testing of this compound?

- Methodological Answer : Use a 2 factorial design to evaluate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, bioactivity.

Statistical software (e.g., JMP, Minitab) identifies significant interactions and optimal conditions, minimizing experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.